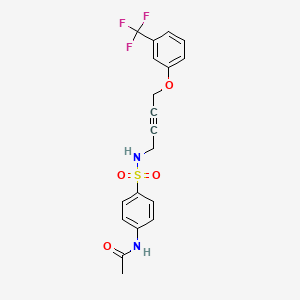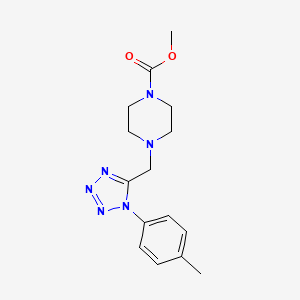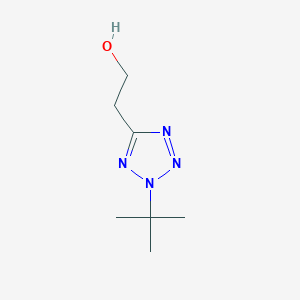
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as TFPAA and is synthesized using a specific method.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been found to target receptor-interacting protein kinases (ripks), specifically ripk1 and ripk3 . These kinases play a crucial role in regulating necroptosis, a form of programmed cell death .
Mode of Action
Compounds with similar structures have been reported to inhibit ripk3 . They block necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The inhibition of ripk3 can affect the necroptosis pathway . Necroptosis plays a critical role in various diseases, including inflammatory, infectious, and degenerative diseases .
Pharmacokinetics
A structurally similar compound showed favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252% .
Result of Action
Similar compounds have shown antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .
Advantages and Limitations for Lab Experiments
One of the main advantages of using TFPAA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. Additionally, TFPAA has been found to have anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation. However, one of the limitations of using TFPAA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving TFPAA.
Future Directions
There are several future directions for research involving TFPAA. One direction is to further investigate its mechanism of action in cancer cells. This will help to identify potential targets for the development of new cancer therapies. Another direction is to investigate the potential use of TFPAA in combination with other anticancer drugs. This may help to enhance the efficacy of existing cancer therapies. Additionally, further research is needed to investigate the potential use of TFPAA in the treatment of other diseases, such as hyperlipidemia and inflammatory bowel disease.
Conclusion:
In conclusion, TFPAA is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antitumor properties. TFPAA has been synthesized using a multi-step process and its mechanism of action is not fully understood. However, it has been proposed that TFPAA inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. TFPAA has several advantages and limitations for lab experiments and there are several future directions for research involving TFPAA.
Synthesis Methods
TFPAA is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-(trifluoromethyl)phenol with but-2-ynoic acid in the presence of a base. The resulting product is then reacted with p-nitrobenzenesulfonyl chloride to form the intermediate product. This intermediate product is then reacted with 4-aminophenylacetic acid to form TFPAA.
Scientific Research Applications
TFPAA has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and antitumor properties. TFPAA has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, TFPAA has been found to inhibit the growth of tumors in animal models of cancer.
properties
IUPAC Name |
N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQDMVCBIYTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)
![Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2932637.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)
![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)



![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)